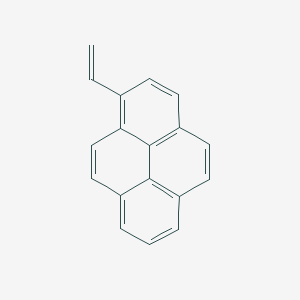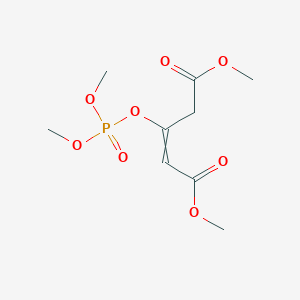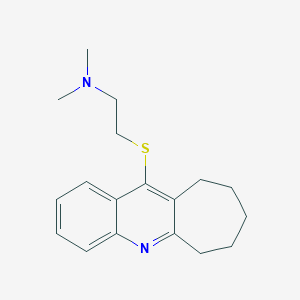
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, which play a crucial role in the development and progression of various diseases.
Effets Biochimiques Et Physiologiques
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid beta (a protein implicated in Alzheimer's disease), and protect dopaminergic neurons (neurons that produce dopamine) from oxidative stress (a key factor in Parkinson's disease). In vivo studies have shown that this compound can reduce tumor growth in mice and improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target proteins and enzymes, which makes it an ideal tool for studying their structure and function. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-. One potential direction is the development of novel derivatives of this compound with improved solubility and potency. Another potential direction is the identification of new target proteins and enzymes for this compound, which could lead to the discovery of new therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- involves the reaction of 2-(dimethylamino)ethyl chloride with 6H-Cyclohepta(b)quinoline-5,8-dione in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with sodium sulfide to obtain the final compound.
Applications De Recherche Scientifique
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study the structure and function of various proteins. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
18833-66-4 |
|---|---|
Nom du produit |
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- |
Formule moléculaire |
C18H24N2S |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C18H24N2S/c1-20(2)12-13-21-18-14-8-4-3-5-10-16(14)19-17-11-7-6-9-15(17)18/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3 |
Clé InChI |
XKYCQIAYSYCXEE-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=CC=CC=C31 |
SMILES canonique |
CN(C)CCSC1=C2CCCCCC2=NC3=CC=CC=C31 |
Autres numéros CAS |
18833-66-4 |
Synonymes |
11-[[2-(Dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
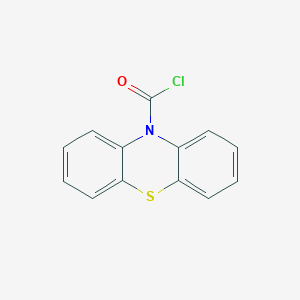
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
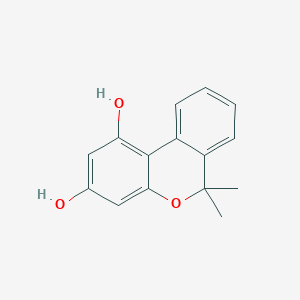
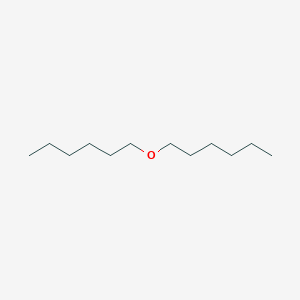
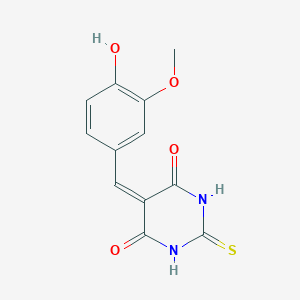
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
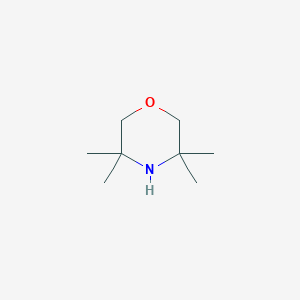
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
